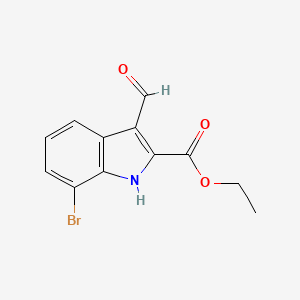

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate

Descripción general

Descripción

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate is a brominated indole derivative featuring three distinct functional groups:

- Position 2: Ethyl carboxylate (ester group), enhancing solubility in organic solvents and serving as a directing group in synthetic modifications.

- Position 3: Formyl (aldehyde) group, a reactive site for nucleophilic additions (e.g., Schiff base formation) and a key handle for further functionalization.

- Position 7: Bromine substituent, which introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

This compound is structurally versatile, making it valuable in medicinal chemistry (e.g., as a precursor for kinase inhibitors) and materials science. Its synthesis typically involves sequential halogenation, formylation, and esterification steps, with purification via column chromatography .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by formylation and esterification reactions. One common method includes:

Bromination: The starting material, 1H-indole-2-carboxylate, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Formylation: The brominated intermediate is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3rd position.

Esterification: Finally, the formylated product is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines) in the presence of a base like triethylamine.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Substitution: Various substituted indole derivatives.

Reduction: Ethyl 7-bromo-3-hydroxymethyl-1H-indole-2-carboxylate.

Oxidation: Ethyl 7-bromo-3-carboxy-1H-indole-2-carboxylate.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow for modifications that enhance the efficacy of drug candidates. For instance, derivatives of indole compounds have been shown to exhibit promising activity against various targets, including enzymes involved in disease processes .

Case Study: HIV-1 Integrase Inhibition

Research has demonstrated that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase effectively. Structural optimizations on compounds related to this compound led to enhanced inhibitory effects, with some derivatives achieving IC50 values as low as 0.13 μM against integrase . This highlights the potential of indole derivatives in developing anti-HIV therapies.

Biological Research

Mechanisms of Action

The compound is utilized in studies investigating the biological activities of indole derivatives, particularly their anti-inflammatory and anti-cancer properties. Indoles are known for their diverse pharmacological effects, making them valuable in drug discovery .

Example: Anti-Cancer Activity

Research has indicated that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . this compound's ability to act as a scaffold for further modifications enhances its utility in developing novel anticancer agents.

Material Science

Organic Semiconductors

The unique electronic properties of this compound make it a candidate for developing organic semiconductors. Research into the compound's electronic characteristics suggests it can be integrated into materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study: Synthesis of New Materials

Studies have explored the incorporation of this compound into polymer matrices to enhance charge transport properties, demonstrating its potential in improving the performance of electronic devices .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material for calibrating techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. Its well-defined chemical structure facilitates accurate measurements and validations in various analytical methods .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis | Effective against HIV-1 integrase with IC50 of 0.13 μM |

| Biological Research | Investigating anti-inflammatory and anti-cancer properties | Induces apoptosis in cancer cells |

| Material Science | Development of organic semiconductors | Enhances charge transport in polymer matrices |

| Analytical Chemistry | Standard reference material | Aids calibration in HPLC and mass spectrometry |

Mecanismo De Acción

The mechanism of action of Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, while the bromine atom can enhance the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and exert therapeutic effects.

Comparación Con Compuestos Similares

To contextualize its properties and applications, Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate is compared with structurally related indole derivatives. Key differences arise from substituent variations at positions 3 and 7, as outlined below:

Structural and Functional Group Comparisons

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Features |

|---|---|---|---|---|

| This compound | 7-Br, 3-CHO, 2-COOEt | C₁₂H₁₀BrNO₃ | 296.12* | Reactive aldehyde, bromine-induced polarity |

| Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate | 7-Br, 3-CH₃, 2-COOEt | C₁₂H₁₂BrNO₂ | 282.13 | Methyl group (less reactive) |

| Ethyl 7-bromo-1H-indole-2-carboxylate | 7-Br, 2-COOEt | C₁₁H₁₀BrNO₂ | 268.11 | No substituent at position 3 |

| 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester | 5-Br, 3-OH, 2-COOEt | C₁₁H₁₀BrNO₃ | 284.11 | Hydroxyl group (H-bond donor) |

| Ethyl 3-formyl-1H-indole-7-carboxylate | 7-COOEt, 3-CHO | C₁₂H₁₁NO₃ | 217.22 | Lacks bromine; reversed substituents |

*Calculated based on molecular formula.

Physicochemical Properties

Melting Points :

Solubility :

Spectroscopic Distinctions

- ¹H NMR :

- IR Spectroscopy :

- Strong C=O stretches from ester (~1680–1720 cm⁻¹) and aldehyde (~1700 cm⁻¹) groups .

Actividad Biológica

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position, a formyl group at the 3rd position, and an ethyl ester at the 2nd position of the indole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action involves the inhibition of certain enzymes that play crucial roles in cell proliferation and survival. For instance, it has been shown to interact with molecular targets that modulate apoptotic pathways, leading to increased cancer cell death.

| Study | Findings | IC50 Value |

|---|---|---|

| Study A | Inhibition of cell proliferation in breast cancer cells | 5 µM |

| Study B | Induction of apoptosis in leukemia cells | 2 µM |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound is attributed to its structural features, particularly the formyl group which can participate in hydrogen bonding with biological macromolecules. The bromine atom enhances reactivity and binding affinity, facilitating interactions with various enzymes and receptors involved in disease pathways.

Case Study 1: Anticancer Efficacy

In a preclinical study involving human cancer cell lines, this compound was administered in varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against clinical isolates. The compound showed promising results, particularly against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.

Research Findings and Future Directions

The ongoing research into this compound suggests that modifications to its structure could enhance its biological activity. For example, derivatives with different substituents at the indole ring are being synthesized to evaluate their effects on potency and selectivity against various targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via regioselective bromination of ethyl indole-2-carboxylate derivatives. For example:

- Regioselective bromination of methoxy-substituted precursors using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to introduce the bromo group at the 7-position .

- Formylation at the 3-position via Vilsmeier-Haack reaction (POCl₃/DMF) or condensation with nucleophiles like hydantoin derivatives to introduce the formyl group .

Optimization involves controlling temperature, stoichiometry of reagents, and reaction time. Column chromatography (silica gel, hexane/ethyl acetate) is commonly used for purification .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromo and formyl groups via chemical shifts at δ 7.6–8.2 ppm for aromatic protons and δ 190–195 ppm for the formyl carbon) .

- IR spectroscopy : Stretching vibrations for carbonyl groups (C=O ester: ~1735–1680 cm⁻¹; formyl: ~1680 cm⁻¹) .

- X-ray crystallography : SHELXL software refines crystal structures, resolving hydrogen bonding networks and molecular conformation .

Q. How can researchers ensure purity and stability during storage?

Answer:

- Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, gradient elution).

- Stability : Store under inert gas (argon) at –20°C to prevent oxidation of the formyl group. Monitor degradation via HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling brominated indole derivatives?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties of this compound?

Answer:

- Electrophilicity : Calculate Fukui indices (ƒ⁺) to identify nucleophilic attack sites (e.g., formyl carbon).

- Hardness/softness : Use ionization potential (I) and electron affinity (A) to derive η = (I – A)/2, correlating with stability in charge-transfer reactions .

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvation effects on reaction pathways .

Q. What explains the regioselectivity of bromination at the 7-position in indole derivatives?

Answer:

- Electronic factors : Electron-donating groups (e.g., methoxy) at adjacent positions activate the 7-position via resonance.

- Steric effects : Bulky substituents at the 3-position (e.g., formyl) direct bromination to less hindered sites.

Validation via comparative NMR and X-ray data confirms regiochemistry .

Q. How do hydrogen-bonding interactions influence the compound’s crystal packing?

Answer:

- Graph set analysis : Identify motifs like R₂²(8) (dimer formation via N–H···O=C interactions between indole NH and ester carbonyl).

- Thermal stability : Stronger H-bonding correlates with higher melting points and reduced solubility in polar solvents .

Q. What methodologies are used to evaluate biological activity, such as anticancer potential?

Answer:

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls like adriamycin .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replace bromo with chloro) to assess impact on cytotoxicity .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Answer:

- Cross-validation : Compare experimental ¹H NMR with DFT-calculated chemical shifts (B3LYP/6-31G* basis set).

- Decoupling experiments : Use NOESY or COSY to confirm spin-spin coupling patterns in complex spectra .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura coupling : Bromo group acts as a leaving site for palladium-catalyzed coupling with aryl boronic acids.

- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., Pd(0) oxidative addition complexes) .

Propiedades

IUPAC Name |

ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-8(6-15)7-4-3-5-9(13)10(7)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRFDJHLVGFOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407635 | |

| Record name | Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586336-56-3 | |

| Record name | Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.